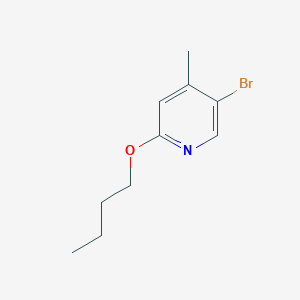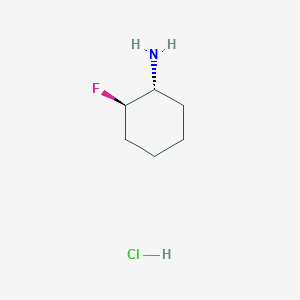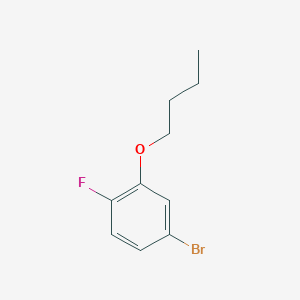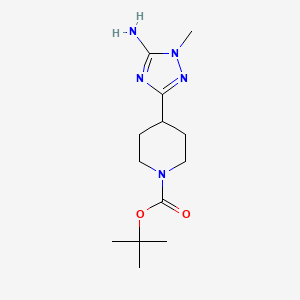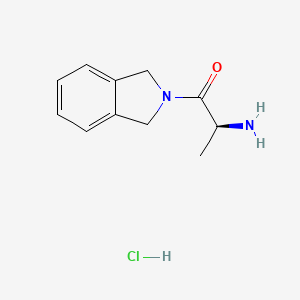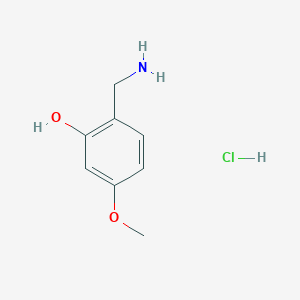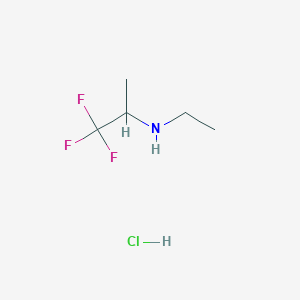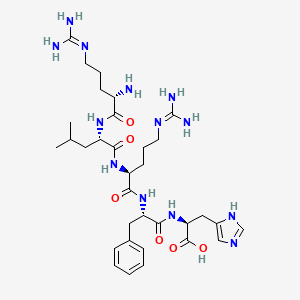
b-Bag Cell Peptide (Aplysia californica)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The b-Bag Cell Peptide is a peptide hormone of the Californian sea hare, Aplysia californica . The bag cell neurons of Aplysia mediate egg-laying behavior through the coordinated secretion of a suite of peptides derived from a single gene product, the egg-laying prohormone (proELH) .
Synthesis Analysis
The bag cell neurons synthesize an egg-laying hormone (ELH) precursor protein, yielding multiple bioactive peptides, including ELH, several bag cell peptides (BCP), and acidic peptide (AP) . The peptide profiles of bag cells from Aplysiidae species are similar to that of A. californica bag cells .Chemical Reactions Analysis
Bag cell peptides are secreted in response to an all-or-none afterdischarge during which electrically coupled bag cells fire a coordinated train of action potentials that ultimately induces peptide secretion into the neurohemal region within the surrounding connective sheath .Applications De Recherche Scientifique
Neuropeptidergic Functions and Egg-Laying Behavior
The neuropeptidergic bag cells of Aplysia californica are crucial in the animal's egg-laying behavior. These neurosecretory cells produce an egg-laying hormone (ELH) precursor protein, which is processed into multiple bioactive peptides, including ELH, several bag cell peptides (BCPs), and acidic peptide (AP). Studies using mass spectrometry have characterized these peptides across various Aplysiidae species, revealing a high degree of conservation, especially for α-BCPs, across all species examined. This indicates a fundamental role of these peptides in the reproductive processes of these marine molluscs (Li et al., 1999).
Modulation of Behavior and Synaptic Function
Bag cell peptides (BCPs) from Aplysia californica are known to modulate a variety of behaviors associated with egg laying. Research shows that extracts containing BCPs can inhibit certain reflexes and affect the sensitization of these reflexes, indicating a role in behavioral modification. These peptides are also found to attenuate synaptic responses, suggesting a direct influence on the neural circuitry involved in the egg-laying process. Beta-BCP, in particular, has been identified to significantly attenuate excitatory postsynaptic potentials (EPSPs), highlighting its potential as a modulator of synaptic function (Goldsmith & Byrne, 1993).
Peptide Release and Neuroendocrine Regulation
The bag cell neurons are involved in the regulated release of multiple peptides derived from the ELH neuropeptide precursor. These peptides, including ELH and BCPs, possess unique biological activities and are packaged in distinct sets of secretory granules. Quantitative measurements have shown that both autocrine acting BCPs and ELH are released in response to electrical activity in the bag cell cluster, providing insight into the neuroendocrine regulation underlying egg-laying behavior (Newcomb & Scheller, 1990).
Localization of Peptide Action
Research on the localization of bag cell activity has identified specific regions within the central nervous system of Aplysia where extrinsic excitatory input onto the bag-cell system might occur. Experiments involving selective peptide application and monitoring of bag-cell activity have pinpointed the cerebral and pleural ganglia as key sites for peptide action. This finding narrows down the areas of the nervous system where critical initiator elements for egg-laying behavior can be identified, providing a clearer understanding of the neural control mechanisms involved (Painter et al., 1988).
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53N13O6/c1-19(2)14-24(44-27(47)22(34)10-6-12-40-32(35)36)29(49)43-23(11-7-13-41-33(37)38)28(48)45-25(15-20-8-4-3-5-9-20)30(50)46-26(31(51)52)16-21-17-39-18-42-21/h3-5,8-9,17-19,22-26H,6-7,10-16,34H2,1-2H3,(H,39,42)(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)(H4,35,36,40)(H4,37,38,41)/t22-,23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZISNJIGFPHS-LROMGURASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53N13O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
b-Bag Cell Peptide (Aplysia californica) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)
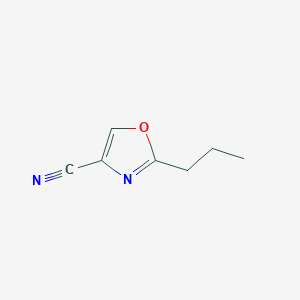
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
